molecular formula C15H20N2O2 B7924862 3-Cyclopropylamino-pyrrolidine-1-carboxylic acid benzyl ester

3-Cyclopropylamino-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7924862
M. Wt: 260.33 g/mol
InChI Key: YWSIGOBNYJLYHD-UHFFFAOYSA-N
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Description

3-Cyclopropylamino-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1354020-84-0) is a pyrrolidine-based compound featuring a cyclopropylamino substituent and a benzyl ester group. Notably, the (R)-enantiomer of this compound was listed as a discontinued product by CymitQuimica, suggesting challenges in synthesis, stability, or commercial viability . Its molecular framework combines the rigidity of the cyclopropyl group with the conformational flexibility of the pyrrolidine ring, making it a candidate for targeted drug design.

Properties

IUPAC Name

benzyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-15(19-11-12-4-2-1-3-5-12)17-9-8-14(10-17)16-13-6-7-13/h1-5,13-14,16H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSIGOBNYJLYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2CCN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylamino-pyrrolidine-1-carboxylic acid benzyl ester typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropylamino Group: The cyclopropylamino group is introduced via nucleophilic substitution reactions.

    Esterification: The carboxylic acid group is esterified with benzyl alcohol under acidic conditions to form the benzyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions precisely, minimizing side reactions and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylamino-pyrrolidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the cyclopropylamino group or the ester moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

  • The compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules. Its unique cyclopropyl and pyrrolidine structures allow chemists to explore new chemical reactions and develop novel compounds.

Reactivity and Transformations

  • 3-Cyclopropylamino-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions:
    • Hydrolysis: The benzyl ester can be hydrolyzed to yield the corresponding carboxylic acid and benzyl alcohol.
    • Oxidation: The ester group can be oxidized to form carboxylic acids.
    • Reduction: It can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄) .

Biological Applications

Biochemical Probes

  • The compound is investigated as a biochemical probe due to its ability to interact with biological targets such as receptors and enzymes. Studies focus on its binding affinity and mechanism of action, which are essential for understanding its therapeutic potential .

Neuroprotective Properties

  • Preliminary data suggest that this compound may exhibit neuroprotective properties by interacting with specific neurotransmitter systems. This makes it a candidate for further research in treating neurological disorders .

Medicinal Chemistry

Potential Therapeutic Uses

  • In medicinal chemistry, the compound is explored for its pharmacological properties, particularly as a lead compound for drug development targeting specific receptors or enzymes. Its unique structure may confer advantages in terms of binding affinity and specificity compared to other compounds .

Case Studies

  • Research has demonstrated the efficacy of similar pyrrolidine-based compounds in preclinical models for conditions such as cerebral palsy, highlighting the potential of this class of compounds in therapeutic applications .

Industrial Applications

Synthesis of Specialty Chemicals

  • In the industrial sector, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties make it valuable for developing new materials .

Mechanism of Action

The mechanism of action of 3-Cyclopropylamino-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The cyclopropylamino group can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring provides structural stability and influences the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared to structurally related benzyl ester derivatives (Table 1). Key differences include:

Pyrrolidine vs. Piperidine Core
  • 3-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester (CAS: 633299-26-0) replaces the pyrrolidine (5-membered ring) with a piperidine (6-membered ring).
Substitutent Modifications
  • 3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1353962-43-2) introduces a carboxymethyl group to the cyclopropylamino moiety, enhancing hydrophilicity (XLogP3: -0.1) compared to the target compound .
  • 3-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 54981-19-0) incorporates a chloro-acetyl group, increasing electrophilicity and reactivity toward nucleophilic agents .
  • Benzyl 3-hydroxypyrrolidine-1-carboxylate (CAS: 95656-88-5) substitutes the cyclopropylamino group with a hydroxyl group, improving hydrogen-bonding capacity but reducing steric bulk .

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight XLogP3 Hydrogen Bond Donors Key Substituents
Target (1354020-84-0) C₁₆H₂₀N₂O₂ 272.35 ~1.5* 1 Cyclopropylamino, benzyl ester
Piperidine analog (633299-26-0) C₁₇H₂₂N₂O₂ 286.37 ~2.0* 1 Cyclopropylamino, piperidine
Carboxymethyl derivative (1353962-43-2) C₁₈H₂₄N₂O₄ 332.40 -0.1 1 Carboxymethyl, benzyl ester
Chloro-acetyl derivative (54981-19-0) C₁₈H₂₃ClN₂O₃ 350.84 ~1.8* 1 Chloro-acetyl, benzyl ester
Hydroxyl analog (95656-88-5) C₁₂H₁₅NO₃ 221.25 ~0.5 2 Hydroxyl, benzyl ester

*Estimated based on structural analogs.

  • Lipophilicity : The target compound’s cyclopropyl group likely increases lipophilicity (estimated XLogP3 ~1.5) compared to the hydroxyl analog (XLogP3 ~0.5) but remains less hydrophilic than the carboxymethyl derivative (XLogP3 -0.1) .

Biological Activity

3-Cyclopropylamino-pyrrolidine-1-carboxylic acid benzyl ester, a compound with significant structural complexity, has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article synthesizes available data on its biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H22N2O4
  • Molecular Weight : 318.37 g/mol
  • CAS Number : 1353999-57-1

The compound features a pyrrolidine ring, a cyclopropyl group, and a benzyl ester moiety, which contribute to its unique biological interactions. The chiral nature of the compound is crucial for its activity, as stereochemistry often influences receptor binding and efficacy.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Its mechanism involves:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing physiological responses.
  • Enzyme Interaction : It has been shown to interact with enzymes, potentially altering metabolic pathways or signaling cascades.

The precise pathways and interactions depend on the specific biological context and target.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, particularly against certain bacterial strains.
  • Cytotoxicity : Investigations have revealed cytotoxic effects in various cancer cell lines, indicating potential applications in oncology.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cells
Enzyme InhibitionInhibits specific metabolic enzymes

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 10 μg/mL. This suggests potential for development into an antimicrobial agent .
  • Cancer Research : In vitro studies demonstrated that the compound could induce apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating promising cytotoxicity . Further research is needed to elucidate the underlying mechanisms.
  • Enzyme Interaction Studies : The compound has been tested for its ability to inhibit proteases involved in cancer progression. Results showed a dose-dependent inhibition of these enzymes, suggesting its potential role in cancer therapy .

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